REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:17])[CH2:3][CH2:4][NH:5][C:6](=[O:16])[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-])=O)[CH:8]=1.[H][H]>CCO.[Pd]>[NH2:13][C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][CH:10]=1)[C:6]([NH:5][CH2:4][CH2:3][N:2]([CH3:1])[CH3:17])=[O:16]
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Name
|
|
Quantity
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21 g
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Type
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reactant
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Smiles
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CN(CCNC(C1=CC(=CC=C1)[N+](=O)[O-])=O)C
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
|
CCO
|
Name
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|
Quantity
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2.52 g
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Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through a pad of Celite
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Type
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CUSTOM
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Details
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the filterate was evaporated to dryness
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Type
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CUSTOM
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Details
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the solid obtained
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Type
|
CUSTOM
|
Details
|
was recrystallize from EtOH
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Name
|
|
Type
|
product
|
Smiles
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NC=1C=C(C(=O)NCCN(C)C)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |